4,6-dichloro-1H-furo[3,4-c]pyridin-3-one
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Overview
Description
4,6-dichloro-1H-furo[3,4-c]pyridin-3-one is a heterocyclic compound with the molecular formula C7H3Cl2NO2. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with chlorine atoms substituted at the 4 and 6 positions. It is used in various chemical and biochemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable dehydrating agent to form the furan ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-1H-furo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
4,6-dichloro-1H-furo[3,4-c]pyridin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-1H-furo[3,4-c]pyridin-3-one: Similar compounds include other furo[3,4-c]pyridin-3-one derivatives with different substituents at the 4 and 6 positions.
Furo[3,4-c]pyridin-3-one: Compounds with different halogen or alkyl substitutions on the furan or pyridine rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3Cl2NO2 |
---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
4,6-dichloro-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H3Cl2NO2/c8-4-1-3-2-12-7(11)5(3)6(9)10-4/h1H,2H2 |
InChI Key |
BHVVRNQDBBLBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC(=C2C(=O)O1)Cl)Cl |
Origin of Product |
United States |
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